

# An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Butyl Propionate

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Audience: Researchers, scientists, and drug development professionals.

## **Core Principles of Butyl Propionate Fragmentation**

**Butyl propionate** (C<sub>7</sub>H<sub>14</sub>O<sub>2</sub>), an aliphatic ester with a molecular weight of approximately 130.18 g/mol , undergoes characteristic fragmentation patterns under electron ionization (EI) mass spectrometry.[1][2] The fragmentation is primarily dictated by the presence of the ester functional group and the aliphatic chains, leading to a series of cleavage and rearrangement reactions. The most prominent of these are alpha-cleavage and the McLafferty rearrangement, which give rise to a predictable set of fragment ions. Understanding these pathways is crucial for the structural elucidation and identification of **butyl propionate** in complex mixtures.

The electron ionization of **butyl propionate** begins with the removal of an electron from the molecule, typically a non-bonding electron from one of the oxygen atoms, to form a molecular ion (M•+) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. While the molecular ion peak may be observed, it is often of low intensity for aliphatic esters.[3] The subsequent fragmentation of this molecular ion produces the characteristic mass spectrum.

## **Major Fragmentation Pathways**

The principal fragmentation routes for the **butyl propionate** molecular ion are detailed below:

Alpha-Cleavage: This is a common fragmentation pathway for compounds containing a
heteroatom.[4] In butyl propionate, cleavage of the bond alpha to the carbonyl group can



occur on either the acyl or the alkoxy side.

- Loss of the Butoxy Radical (•OCH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>): Cleavage of the C-O bond results in the formation of the stable propionyl cation (CH<sub>3</sub>CH<sub>2</sub>CO<sup>+</sup>) at m/z 57. This is typically the base peak in the mass spectrum of **butyl propionate**, indicating its high stability.[3][5]
- Loss of a Propyl Radical (•CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>): Alpha-cleavage on the butyl side of the ester, involving the loss of a propyl radical, leads to the formation of an ion at m/z 87.
- Loss of the Ethyl Group (•CH2CH3): Cleavage alpha to the carbonyl on the acyl side results in the loss of an ethyl radical and the formation of a fragment ion at m/z 101.
- McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds that possess a hydrogen atom on the gamma-carbon of the alkyl chain.[6][7] In butyl propionate, a hydrogen atom from the gamma-carbon of the butyl group is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the alpha-beta bond, resulting in the elimination of a neutral butene molecule (C<sub>4</sub>H<sub>8</sub>) and the formation of a protonated propanoic acid radical cation at m/z 74.
- Other Significant Fragments:
  - The propionyl cation (m/z 57) can further lose a molecule of carbon monoxide (CO) to form the ethyl cation (CH<sub>3</sub>CH<sub>2</sub><sup>+</sup>) at m/z 29.[3][5]
  - Cleavage of the butyl group can lead to the formation of the butyl cation (C<sub>4</sub>H<sub>9</sub>+) at m/z 57,
     which is isobaric with the propionyl cation, and the butenyl cation (C<sub>4</sub>H<sub>8</sub>+) at m/z 56.[3][5]
  - A fragment corresponding to the protonated propanoic acid anhydride minus a water molecule can be observed at m/z 75.[3][5]

## **Quantitative Fragmentation Data**

The relative abundance of the major fragment ions observed in the electron ionization mass spectrum of **butyl propionate** is summarized in the table below. The base peak, with a relative intensity of 100%, is the most abundant fragment.



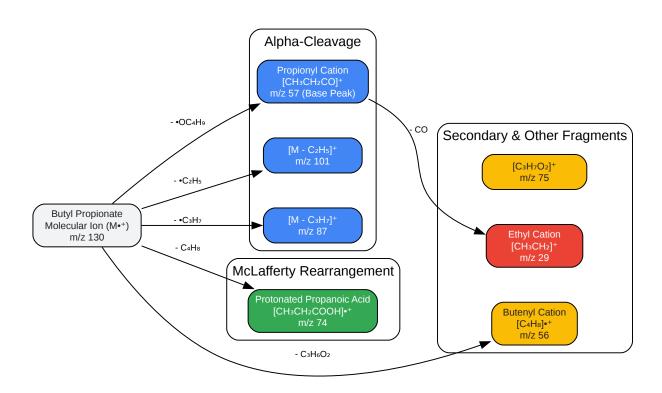
m/z	Proposed Fragment Ion	Relative Abundance (%)
130	[CH <sub>3</sub> CH <sub>2</sub> COOCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ]•+ (Molecular Ion)	Low / Not Observed
101	[M - CH2CH3] <sup>+</sup>	~1.3
87	[M - CH2CH2CH3]+	~9.0
75	[C <sub>3</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>	~31.3 - 36.78
74	[CH <sub>3</sub> CH <sub>2</sub> COOH]•+ (McLafferty Rearrangement)	~3.1
57	[CH <sub>3</sub> CH <sub>2</sub> CO] <sup>+</sup> (Propionyl cation) / [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Butyl cation)	100
56	[C <sub>4</sub> H <sub>8</sub> ]• <sup>+</sup>	~35.47 - 48.87
41	[C₃H₅] <sup>+</sup> (Allyl cation)	~19.31 - 21.38
29	[CH₃CH₂] <sup>+</sup> (Ethyl cation)	~51.94 - 52.10

Data compiled from various sources.[3][5]

## **Visualizing the Fragmentation Pathway**

The logical flow of the major fragmentation pathways of **butyl propionate** is illustrated in the following diagram:





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Fragmentation pathway of butyl propionate.

# **Experimental Protocol: Electron Ionization Mass Spectrometry**

The following provides a generalized methodology for the analysis of a volatile liquid sample such as **butyl propionate** using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

- 1. Sample Preparation:
- Prepare a dilute solution of **butyl propionate** in a high-purity volatile solvent (e.g., dichloromethane or hexane). A typical concentration is in the range of 10-100 μg/mL.



- Transfer an aliquot of the solution into a standard GC autosampler vial and seal with a septum cap.
- 2. Instrumentation and Parameters:
- Gas Chromatograph (GC):
  - Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
  - o Injector Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  - GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID,
     0.25 μm film thickness, 5% phenyl-methylpolysiloxane).
  - Oven Temperature Program:
    - Initial temperature: 50 °C, hold for 2 minutes.
    - Ramp: 10 °C/min to 250 °C.
    - Final hold: 5 minutes at 250 °C.
- Mass Spectrometer (MS):
  - Ion Source: Electron Ionization (EI).
  - Ion Source Temperature: 230 °C.
  - Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.
  - Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
  - Scan Range: m/z 20-200.



- Solvent Delay: A delay of 2-3 minutes is typically employed to prevent the high concentration of the solvent from entering the ion source and causing filament damage.
- 3. Data Acquisition and Analysis:
- Inject a small volume (e.g., 1 μL) of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to butyl propionate.
- Process the data using the instrument's software to identify the m/z values and relative abundances of the fragment ions.
- Compare the obtained mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation of the compound's identity.[5]

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